molecular formula C21H21ClN2O2 B2545496 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide CAS No. 852138-47-7

2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Cat. No.: B2545496
CAS No.: 852138-47-7
M. Wt: 368.86
InChI Key: WPMXKPCXZASXQG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a chlorophenoxy group and a tetrahydrocarbazole moiety, which are often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Synthesis of the tetrahydrocarbazole intermediate: This step involves the cyclization of a suitable precursor, often through a Fischer indole synthesis.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the tetrahydrocarbazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrocarbazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the tetrahydrocarbazole moiety.

    N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide: Lacks the chlorophenoxy group.

Uniqueness

The combination of the chlorophenoxy and tetrahydrocarbazole groups in 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-15-6-8-16(9-7-15)26-13-21(25)23-12-14-5-10-20-18(11-14)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXKPCXZASXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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